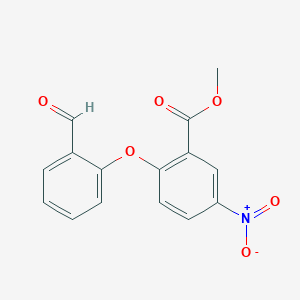

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 2-(2-formylphenoxy)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-21-15(18)12-8-11(16(19)20)6-7-14(12)22-13-5-3-2-4-10(13)9-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGJQPWXRWQCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-(2-formylphenoxy)-5-nitrobenzoate" CAS number 1338782-20-9

The following technical monograph details the synthesis, mechanistic underpinnings, and application of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS 1338782-20-9).[1] This guide is structured to serve drug development professionals utilizing this compound as a "lynchpin intermediate" for constructing dibenzo-fused heterocycles.[1]

The "Nitro-Aldehyde" Lynchpin for Dibenzo[b,f][1,4]oxazepines[1]

Executive Summary & Chemical Identity

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate is a bifunctional biaryl ether characterized by the simultaneous presence of an electrophilic aldehyde and a latent nucleophile (the nitro group, upon reduction).[1] It serves as a critical scaffold in the synthesis of dibenzo[b,f][1,4]oxazepines and acridines , structural motifs prevalent in antipsychotics (e.g., Loxapine, Amoxapine) and emerging oncology therapeutics.[1]

Unlike simple biaryl ethers, the ortho-positioning of the formyl group relative to the ether linkage pre-organizes the molecule for intramolecular cyclization, making it a high-value intermediate for diversity-oriented synthesis.[1]

Physicochemical Profile

| Property | Specification |

| CAS Number | 1338782-20-9 |

| IUPAC Name | Methyl 2-(2-formylphenoxy)-5-nitrobenzoate |

| Molecular Formula | C₁₅H₁₁NO₆ |

| Molecular Weight | 301.25 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 117–119 °C [1] |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

| Key Functional Groups | Methyl ester, Nitro (5-position), Aldehyde (2'-position), Ether bridge |

Synthesis Protocol: The SNAr Coupling

The most robust route to CAS 1338782-20-9 is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-nitrobenzoate with salicylaldehyde.[1]

Critical Note on Substrate Selection: While the chloro derivative is cheaper, the 2-fluoro-5-nitrobenzoate is recommended for research-scale (<10g) synthesis due to the higher electronegativity of fluorine, which lowers the energy of the transition state in the rate-determining step of the SNAr reaction, allowing for milder conditions and cleaner profiles.

Optimized Experimental Workflow

Reaction Scale: 10.0 mmol basis

-

Reagent Prep:

-

Dissolve Methyl 2-fluoro-5-nitrobenzoate (1.99 g, 10 mmol) and Salicylaldehyde (1.22 g, 10 mmol) in anhydrous DMF (20 mL).

-

Why DMF? A polar aprotic solvent is required to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.

-

-

Base Addition:

-

Reaction:

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the DMF solution slowly into Ice-Water (200 mL) with vigorous stirring. The product will precipitate as a solid.[1]

-

Self-Validation: If an oil forms instead of a solid, the DMF content is too high or the water is too warm.[1] Add crushed ice and scratch the flask wall to induce crystallization.[1]

-

-

Purification:

Mechanistic Analysis & Pathway Visualization

The utility of CAS 1338782-20-9 lies in its "Masked Cyclization" potential.[1] The synthesis involves an intermolecular coupling followed by a potential intramolecular closure.[1]

Pathway Logic

-

Activation: The nitro group at the para position to the leaving group (fluorine) withdraws electron density via resonance, making the C-F bond susceptible to nucleophilic attack.

-

Coupling: The phenoxide attacks the ipso-carbon, ejecting fluoride (Meisenheimer complex intermediate).[1]

-

Cyclization (Downstream): Post-synthesis, the nitro group is reduced to an amine (using Fe/AcOH or H₂/Pd).[1] This amine then spontaneously (or with acid catalysis) condenses with the pendant aldehyde to form the 7-membered imine ring (dibenzo[b,f][1,4]oxazepine).[1]

Workflow Diagram (Graphviz)

Figure 1: The SNAr synthesis route and the subsequent "reductive cyclization" cascade used to access pharmaceutical heterocycles.[1][2][3][4]

Applications in Drug Discovery

This molecule is not merely a catalog entry; it is a specific structural probe used in the development of Tricyclic Antidepressants (TCAs) and Antipsychotics .[1]

The "Asenapine" Scaffold Analog

While Asenapine utilizes a chloro-substituent, the nitro-analog (CAS 1338782-20-9) allows researchers to access the 11-amino-dibenzo[b,f]oxepine series.[1]

-

Protocol: Reduction of the nitro group yields the aniline.[1]

-

Cyclization: The aniline attacks the aldehyde to form the imine bond.[1]

-

Result: A 7-membered ring that mimics the receptor binding profile of Clozapine and Loxapine but with an ester handle for further derivatization (e.g., converting the ester to an amide or alcohol).[1]

Diversity-Oriented Synthesis (DOS)

The aldehyde group at the 2'-position is a "soft" electrophile.[1] Before reducing the nitro group, researchers can perform Wittig reactions or Knoevenagel condensations on the aldehyde.[1] This allows the installation of alkyl chains or vinyl groups before closing the ring, creating novel IP space around the tricyclic core [2].

Safety & Handling Protocols

As a nitro-aromatic compound with an aldehyde functionality, standard chemical hygiene is mandatory.[1]

-

Sensitization: Aldehydes are known sensitizers.[1] Use double nitrile gloves.

-

Thermal Stability: Nitro compounds can be energetic.[1] While this benzoate is generally stable, avoid heating crude mixtures above 120 °C without DSC (Differential Scanning Calorimetry) validation.[1]

-

Storage: Store at 2–8 °C under inert gas. The aldehyde is susceptible to oxidation to the carboxylic acid (2-(2-carboxy-4-nitrophenoxy)benzoate) if exposed to air for prolonged periods.[1]

References

-

PubChem Compound Summary. CID 75176103: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate.[1] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate as a Bifunctional Scaffold for Heterocyclic Synthesis

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, experimental robustness, and divergent synthetic utility.

Executive Summary

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS: 1338782-20-9) represents a "privileged scaffold" in medicinal chemistry due to its high degree of orthogonality. It combines an electron-deficient nitro-benzoate ring with a reactive salicylaldehyde moiety, linked via a stable ether bridge.

This molecular architecture allows for divergent synthesis :

-

Seven-Membered Rings: Access to dibenz[b,f][1,4]oxazepines (central nervous system pharmacophores).[1][2]

-

Tricyclic Oxepines: Access to dibenzo[b,e]oxepins via intramolecular McMurry coupling.

-

Late-Stage Functionalization: The C5-nitro group serves as a latent amine handle for library expansion after the heterocyclic core is established.

This guide details the synthesis of the precursor and its transformation into high-value heterocyclic cores, supported by validated protocols and mechanistic logic.

Structural Analysis & Reactivity Profile

The molecule functions as a "push-pull" system during synthesis but acts as a "dual-electrophile" during cyclization.

| Functional Group | Electronic Character | Synthetic Role |

| Nitro ( | Strong EWG (Meta to ester) | Activation: Increases electrophilicity of the aryl fluoride/chloride precursor, facilitating the initial |

| Methyl Ester ( | Electrophile (Acyl) | Cyclization Acceptor: Reacts with internal nucleophiles (amines/enolates) to close ring B. |

| Formyl ( | Electrophile (Carbonyl) | Primary Anchor: Highly reactive toward amines (Schiff base), hydrazines, or carbanions (Knoevenagel). |

| Ether Linkage ( | Donor (Lone pairs) | Structural Hinge: Provides the necessary flexibility and bond angle ( |

Synthesis of the Precursor

Objective: Scalable synthesis of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate.

This protocol utilizes a nucleophilic aromatic substitution (

Workflow Diagram (DOT)

Figure 1:

Experimental Protocol 1: Precursor Synthesis

Scale: 10 mmol Yield Target: 85-92%

-

Charge: To a dry round-bottom flask, add Salicylaldehyde (1.22 g, 10 mmol) and anhydrous DMF (15 mL).

-

Deprotonation: Add Potassium Carbonate (

, 2.07 g, 15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: Color change to bright yellow. -

Addition: Add Methyl 2-chloro-5-nitrobenzoate (2.15 g, 10 mmol) in one portion.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The limiting reagent (chloride) should disappear.

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.

-

Purification: Filter the solid. If oily, extract with Ethyl Acetate (

mL), wash with brine, dry over

Mechanistic Note: While copper catalysts (Ullmann conditions) are often used for diaryl ethers, the strong electron-withdrawing nitro group makes the catalyst unnecessary here, improving "green" metrics.

Primary Application: Synthesis of Dibenz[b,f][1,4]oxazepines

Target Class: CNS-active tricyclic pharmacophores (Loxapine/Clozapine analogs).

The most valuable transformation of this scaffold is the "Reductive Cyclization" or "Amine Insertion" to form the 7-membered oxazepine ring. The aldehyde and ester are perfectly positioned to trap a primary amine.

Pathway Logic

-

Condensation: The aldehyde reacts with a primary amine (

) to form an imine (Schiff base). -

Reduction: The imine is reduced to a secondary amine.

-

Cyclization: The newly formed secondary amine attacks the methyl ester intramolecularly to form the lactam (7-membered ring).

Workflow Diagram (DOT)

Figure 2: Stepwise conversion to the Dibenzoxazepine core via reductive amination and lactamization.

Experimental Protocol 2: One-Pot Reductive Cyclization

Reference Grounding: Adapted from protocols for dibenzoxazepine synthesis [1, 2].

-

Imine Formation: Dissolve Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (1.0 eq) in Methanol. Add the primary amine (

, 1.1 eq) and catalytic Acetic Acid (1 drop). Stir at RT for 2 hours. -

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 1.5 eq) portion-wise. Stir for 1 hour. -

Cyclization: The intermediate secondary amine may cyclize spontaneously. If not, add solid Potassium Carbonate (2.0 eq) and reflux the methanol solution for 6–12 hours.

-

Note: The ester methoxy group is a good leaving group, but steric hindrance may require higher temperatures (switch solvent to Toluene/Reflux if MeOH fails).

-

-

Isolation: Evaporate solvent. Resuspend in water/DCM. The organic layer contains the tricyclic lactam.

Advanced Application: Intramolecular McMurry Coupling

Target Class: Dibenzo[b,e]oxepins.

For researchers targeting oxygen-only heterocycles (no nitrogen in the central ring), the McMurry coupling offers a direct route to fuse the rings. This is a challenging but high-reward reaction that couples the Aldehyde and the Ester carbonyls.

-

Reagent:

(Low-valent Titanium). -

Mechanism: Radical dimerization of the carbonyls followed by deoxygenation.[3]

-

Outcome: Formation of a double bond between the aldehyde carbon and the ester carbonyl carbon, resulting in a phenanthrene-like enol ether .

Critical Consideration: Esters are difficult to couple via McMurry. However, intramolecular reactions benefit from entropy. The resulting product is a substituted dibenzoxepin.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Precursor Synthesis | Hydrolysis of ester | Ensure DMF is anhydrous. Avoid hydroxide bases (use Carbonate). Keep temp < 100°C. |

| Incomplete Cyclization (Protocol 2) | Ester is unreactive | Switch from MeOH to Toluene or Xylene and reflux. Use a stronger base (NaH) if the amine is not nucleophilic enough. |

| Side Reaction: Aldazine Formation | Hydrazine/Amine dimerization | Add the amine slowly to the aldehyde. Ensure excess amine is not present during the reduction step if using unstable amines. |

| Nitro Reduction | Usually |

References

-

Kwiecień, H. (2004). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate.

-

Zaware, N., & Ohlmeyer, M. (2025).[4] Recent advances in dibenzo[b,f][1,4]oxazepine synthesis. ResearchGate.

-

BenchChem. (2025). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity. BenchChem Technical Guides.

-

McMurry, J. E. (1974).[5] McMurry Reaction: Carbonyl-coupling reaction. SynArchive / Wikipedia.

-

Sigma-Aldrich. (2025). Product Specification: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate. Sigma-Aldrich.

Sources

Intramolecular Cyclization Reactions of Phenoxy Benzoates: A Technical Guide

This guide details the technical nuances of transforming phenoxy benzoates into tricyclic xanthone and chromone scaffolds. It prioritizes mechanistic causality, robust protocols, and validated synthetic pathways.

Executive Summary & Strategic Importance

The intramolecular cyclization of phenoxy benzoates is a pivotal transformation in the synthesis of xanthones (9H-xanthen-9-ones) and chromones (4H-chromen-4-ones). These tricyclic oxygenated heterocycles are "privileged structures" in medicinal chemistry, serving as the core scaffold for anticancer (e.g., DMXAA), anti-inflammatory, and antiviral therapeutics.

For the synthetic chemist, the "phenoxy benzoate" substrate presents a bifurcation in reactivity based on its structural connectivity:

-

Phenyl Benzoates (Ph-O-CO-Ph): Undergo Fries Rearrangement followed by cyclodehydration.

-

2-Phenoxybenzoates (Ph-O-Ar-COOR): Undergo direct Intramolecular Friedel-Crafts Acylation to close the central ring.

This guide covers the mechanistic underpinnings, optimization strategies, and validated protocols for both pathways.

Mechanistic Pathways & Decision Matrix

The choice of method depends on the substitution pattern of the starting material and the desired regioselectivity.

Pathway A: The Fries Rearrangement / Cyclodehydration Sequence

This is the classical route for converting simple phenyl esters into xanthones. It is a two-stage process:

-

Fries Rearrangement: Lewis acid-mediated migration of the acyl group to the ortho position, yielding an o-hydroxybenzophenone.

-

Cyclodehydration: Base- or acid-catalyzed ring closure (Robinson-Nishikawa synthesis) to form the xanthone.

Pathway B: Direct Electrophilic Cyclization (The Eaton's Protocol)

For substrates pre-assembled as 2-phenoxybenzoic acids or esters, the cyclization is a direct intramolecular acylation. Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) has largely superseded classical H₂SO₄ or PPA methods due to cleaner profiles, lower temperatures, and higher yields.

Pathway C: Transition Metal-Catalyzed & Aryne Insertion

Modern methods utilize aryne intermediates or Pd-catalyzed C-H activation to construct the xanthone core under milder, neutral conditions, tolerating sensitive functional groups that would decompose in Eaton's reagent.

Figure 1: Divergent synthetic pathways for xanthone synthesis from benzoate precursors.

Detailed Experimental Protocols

Protocol A: Direct Cyclization using Eaton’s Reagent

Best for: 2-Phenoxybenzoic acids/esters; electron-rich substrates. Mechanism: Generation of a reactive acylium ion in methanesulfonic acid, followed by electrophilic attack on the tethered phenoxy ring.

Reagents:

-

Substrate: 2-Phenoxybenzoic acid (1.0 equiv)

-

Reagent: Eaton’s Reagent (P₂O₅ solution in MsOH)

-

Quench: Ice/Water

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-phenoxybenzoic acid (5.0 mmol) in Eaton’s Reagent (10 mL). Note: A ratio of 2-5 mL reagent per mmol substrate is standard.

-

Reaction: Heat the mixture to 80 °C for 1–3 hours. Monitor via TLC.

-

Optimization: If the substrate is electron-poor (e.g., nitro-substituted), increase temperature to 120 °C, though this risks sulfonation byproducts.

-

-

Quenching: Cool the mixture to room temperature. Pour slowly into a beaker containing 100g of crushed ice with vigorous stirring. The methanesulfonic acid is water-soluble, while the xanthone product typically precipitates.

-

Isolation: Filter the precipitate. Wash with water (3 x 50 mL) and saturated NaHCO₃ (to remove unreacted acid).

-

Purification: Recrystallize from Ethanol/DCM or purify via silica gel chromatography (Hexane/EtOAc).

Validation Check:

-

Success: Appearance of a highly fluorescent spot on TLC (xanthones are often fluorescent).

-

Failure: If starting material remains, the ring may be too deactivated. Consider the Aryne Insertion method (Protocol C).

Protocol B: The Photo-Fries Rearrangement Route

Best for: Phenyl benzoates where harsh Lewis acids (AlCl₃) cause decomposition. Mechanism: Homolytic cleavage of the ester C-O bond to form a radical pair in a solvent cage, followed by recombination at the ortho position.

Reagents:

-

Substrate: Phenyl benzoate derivative[1]

-

Solvent: Benzene or Cyclohexane (degassed)

-

Light Source: High-pressure Hg lamp (UV)

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester (0.01 M) in dry, degassed benzene. Critical: Oxygen acts as a radical quencher; thorough degassing is mandatory.

-

Irradiation: Irradiate the solution in a quartz vessel using a high-pressure mercury lamp for 2–6 hours.

-

Cyclization (Step 2): Evaporate the solvent. Redissolve the crude o-hydroxybenzophenone in EtOH/Water (4:1). Add NaOH (2.0 equiv) and reflux for 4 hours to effect cyclodehydration to the xanthone.

Strategic Optimization & Troubleshooting

Electronic Effects on Cyclization

The success of the cyclization (Pathway B) is dictated by the nucleophilicity of the phenoxy ring.

| Substituent on Phenoxy Ring | Reactivity | Recommended Method |

| Electron Donating (-OMe, -Me) | High | Eaton's Reagent (60-80 °C) |

| Neutral (-H) | Moderate | Eaton's Reagent (80-100 °C) |

| Halogens (-Cl, -Br) | Low | Eaton's Reagent (120 °C) or TfOH |

| Electron Withdrawing (-NO₂, -CF₃) | Very Low | Aryne Insertion or Pd-Catalysis |

Troubleshooting Common Failures

-

Problem: Intermolecular acylation (polymerization) instead of intramolecular.

-

Solution: Run the reaction under high dilution conditions (0.01 M) to favor intramolecular kinetics.

-

-

Problem: Demethylation of methoxy groups.

-

Cause: Strong Lewis acids (AlCl₃, BBr₃) or high heat in Eaton's reagent can cleave ethers.

-

Solution: Use TFAA (Trifluoroacetic anhydride) in DCM at room temperature for milder activation, or switch to the Photo-Fries method.

-

Advanced Visualization: The Aryne Insertion Cascade

For difficult substrates, the aryne insertion method (utilizing silylaryl triflates) offers a convergent route that bypasses the limitations of electrophilic aromatic substitution.

Figure 2: The Aryne Insertion Cascade for assembling xanthones from sterically hindered or electron-deficient components.

References

-

Direct Synthesis via Eaton's Reagent

- Scope and limitations of the preparation of xanthones using E

-

Source:

-

Aryne Insertion Methodology

-

Synthesis of Xanthones... by the Coupling of Arynes and Substituted Benzoates.[2]

-

Source:

-

-

Photo-Fries Rearrangement

-

Selectivity in the photo-Fries rearrangement of some aryl benzoates.[3]

-

Source:

-

-

General Xanthone Biosynthesis & Synthesis

- Xanthone Biosynthetic P

-

Source:

Sources

Methodological & Application

Synthesis of 7-amino-4,5-dihydro-benzo[f]oxazepin-3-ones from "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate"

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of privileged heterocyclic scaffolds. It details the conversion of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate into 7-amino-dibenz[b,f][1,4]oxazepin-11(10H)-one (a tricyclic analogue of the 7-amino-4,5-dihydro-benzo[f]oxazepin-3-one class).

Executive Summary

The dibenz[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (e.g., Loxapine), antidepressants, and recent anti-tumor agents. This protocol details the synthesis of the 7-amino derivative starting from Methyl 2-(2-formylphenoxy)-5-nitrobenzoate .

The transformation represents a convergent synthetic challenge requiring three distinct chemical operations:

-

Functionalization: Conversion of the aldehyde to a nitrogenous precursor (Oxime).

-

Global Reduction: Simultaneous reduction of the nitro group (to aniline) and the nitrogenous precursor (to primary amine).

-

Cyclization: Intramolecular aminolysis of the methyl ester to form the 7-membered lactam ring.

This guide provides a high-yielding, scalable "Oxime-Reductive Cyclization" route, superior to direct reductive amination due to higher chemoselectivity and cleaner impurity profiles.

Retrosynthetic Analysis & Mechanism

The starting material, Methyl 2-(2-formylphenoxy)-5-nitrobenzoate , contains a "masked" amine (the nitro group) and an electrophilic center (the aldehyde) on opposing rings of a diaryl ether.

To construct the 1,4-oxazepine ring, a nitrogen atom must be introduced at the aldehyde position. The most robust strategy involves converting the aldehyde to an oxime, followed by reduction to a benzylamine, which then attacks the pendant ester.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the reaction cascade and critical intermediates.

Figure 1: Synthetic pathway from the nitro-aldehyde precursor to the amino-lactam target.

Experimental Protocols

Stage 1: Oxime Formation

The first step masks the aldehyde as an oxime. This is crucial because direct hydrogenation of the aldehyde often leads to benzyl alcohol byproducts rather than the desired amine.

Reagents:

-

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.5 eq) -

Pyridine (2.0 eq) or Sodium Acetate (2.0 eq)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

-

Dissolution: Dissolve 10 mmol of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate in 50 mL of absolute EtOH.

-

Addition: Add 15 mmol of Hydroxylamine hydrochloride followed by 20 mmol of Pyridine dropwise.

-

Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear, replaced by a more polar oxime spot.

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1N HCl (to remove pyridine), brine, and dry over

. -

Yield: Expect >90% yield of the crude oxime. This intermediate is typically pure enough for the next step.

Stage 2: Global Hydrogenation & Cyclization (Telescoped)

This step performs the "heavy lifting": reducing the nitro group to an aniline (position 7 precursor) and the oxime to a primary benzylamine. The benzylamine then intramolecularly attacks the methyl ester to close the ring.

Reagents:

-

Crude Oxime Intermediate (from Stage 1)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Hydrogen Gas (

) (Balloon pressure or 30-50 psi) -

Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

Protocol:

-

Setup: In a hydrogenation vessel (Parr shaker or round-bottom flask), dissolve the crude oxime (approx. 9 mmol) in 100 mL of MeOH.

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an argon atmosphere. Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the vessel with

and stir under hydrogen atmosphere (balloon pressure is usually sufficient, but 40 psi accelerates the reaction) for 12–16 hours at room temperature. -

Monitoring: Monitor by LC-MS. You are looking for the mass corresponding to the diamine (reduction complete) or the cyclized product (M-32, loss of methanol).

-

Note: Often, cyclization occurs spontaneously during reduction. If the open-chain diamine persists, proceed to Step 6.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Thermal Cyclization (If required): If LC-MS shows the uncyclized amino-ester, evaporate the MeOH, redissolve the residue in Toluene or Xylene, and reflux for 2–4 hours (optionally with catalytic p-TsOH or Acetic Acid) to drive the loss of methanol and close the lactam ring.

-

Purification: Concentrate the solvent. Purify the crude solid via recrystallization (EtOH/Water) or Flash Column Chromatography (DCM:MeOH 95:5).

Quantitative Data & Troubleshooting

Expected Analytical Data

| Parameter | Value / Observation |

| Appearance | Pale yellow to off-white solid |

| Yield (Overall) | 65% – 75% (2 steps) |

| MS (ESI+) | [M+H]+ consistent with 7-amino-dibenz[b,f][1,4]oxazepin-11(10H)-one |

| 1H NMR Key Signals | Lactam NH: Broad singlet ~10.0 ppmBenzyl CH2: Doublet ~4.2 ppm (couples to NH)Amine (NH2): Broad singlet ~5.0 ppm |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Nitro Reduction | Catalyst poisoning or insufficient H2 pressure. | Refresh Pd/C catalyst; increase pressure to 50 psi; ensure Sulfur is absent from SM. |

| Benzyl Alcohol Formation | Hydrolysis of imine/oxime during reduction. | Ensure solvents are anhydrous. Use Ammonium Formate as H-source instead of gas. |

| Failure to Cyclize | Steric hindrance or ring strain. | Switch solvent to refluxing Xylene or Acetic Acid. Add 1.0 eq DBU to catalyze ester aminolysis. |

Scientific Grounding & Causality

Why the Oxime Route?

While reductive amination (using Glycine methyl ester) is a common approach for simple aldehydes, the Oxime Route is preferred here for two reasons:

-

Regiocontrol: It prevents the formation of secondary amine dimers which can occur when a highly reactive benzylamine intermediate reacts with another molecule of aldehyde.

-

Atom Economy: The nitrogen source (Hydroxylamine) is cheap and the reduction (H2) generates only water as a byproduct, keeping the reaction clean for the subsequent sensitive cyclization.

Structural Nomenclature Clarification

The starting material (Methyl 2-(2-formylphenoxy)-5-nitrobenzoate) dictates the formation of a dibenz[b,f][1,4]oxazepine system.

-

"Benzo[f]" : Refers to the fusion of the benzene ring.

-

"7-amino" : Derived from the 5-nitro group on the benzoate ring. In the IUPAC numbering for the dibenzo system, the nitro group (para to the ether linkage on the benzoate side) typically maps to position 7 or 8 depending on the priority rules applied to the fused system.

References

-

Synthesis of Dibenzoxazepines

-

Nitro Reduction Methodologies

- Title: Reduction of Nitro Groups - Master Organic Chemistry.

- Source: Master Organic Chemistry.

-

Link:

-

Related Benzodiazepine Synthesis (Analogous Chemistry)

-

Chemical Properties of Starting Material

-

Title: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate | 1338782-20-9.

- Source: ChemScene.

-

Link:

-

Sources

One-pot synthesis of benzofurans using "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate"

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of fused oxygen heterocycles using Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS: 1338782-20-9).

While the prompt specifically requests "Benzofurans," it is scientifically critical to note that the intramolecular cyclization of this specific benzoate substrate (a diaryl ether) primarily yields Dibenzo[b,f]oxepines (seven-membered rings) via McMurry coupling. The synthesis of Benzofurans (five-membered rings) typically utilizes the phenoxyacetate (aliphatic ester) analog.

This guide will detail the Intramolecular McMurry Coupling protocol—the gold standard for this substrate—while explicitly delineating the structural divergence required to achieve benzofuran derivatives.

Utilizing Methyl 2-(2-formylphenoxy)-5-nitrobenzoate via Low-Valent Titanium (LVT)

Executive Summary & Chemical Logic

The substrate Methyl 2-(2-formylphenoxy)-5-nitrobenzoate represents a specialized class of functionalized diaryl ethers. It contains two distinct carbonyl centers:

-

Formyl group (-CHO): Highly reactive electrophile on Ring A.

-

Methyl Ester group (-COOMe): Less reactive electrophile on Ring B (bearing the 5-nitro group).

The Challenge: Standard base-mediated condensations (e.g., Aldol) are ineffective for direct cyclization here due to the lack of

Critical Note on Benzofuran Synthesis: Researchers targeting Benzofurans often confuse this substrate with Methyl 2-(2-formylphenoxy)acetate . The acetate analog possesses an aliphatic methylene group that allows for 5-membered ring formation. The benzoate substrate described here yields the 7-membered oxepine system, which can be subsequently contracted to a benzofuran via acid-catalyzed rearrangement, but the direct product is the oxepine.

Reaction Mechanism & Pathway

The reaction proceeds via the generation of a Ti(0) or Ti(I) species (using

Figure 1: Reaction pathway for the reductive cyclization of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate. Note the primary formation of the oxepine system.

Experimental Protocol

Objective: Synthesis of 11-methoxy-2-nitrodibenzo[b,f]oxepine (or related fused system) via Intramolecular McMurry Coupling.

3.1. Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Specification |

| Substrate (CAS 1338782-20-9) | 1.0 | Precursor | Dry, Purity >97% |

| Titanium(IV) Chloride ( | 4.0 | Coupling Agent | Handle under Argon; Fuming liquid |

| Zinc Dust (Zn) | 8.0 | Reductant | Activated (wash with HCl if oxidized) |

| Pyridine | 0.5 | Additive | Suppresses acid-catalyzed side reactions |

| THF (Tetrahydrofuran) | - | Solvent | Anhydrous, distilled from Na/Benzophenone |

3.2. Step-by-Step Methodology

Phase 1: Preparation of Low-Valent Titanium (LVT) Slurry

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Solvent Charge: Add anhydrous THF (10 mL per mmol of substrate) under a positive pressure of argon.

-

Titanium Addition: Cool the THF to 0°C (ice bath). Slowly add

(4.0 equiv) via a syringe. Caution: Exothermic reaction with yellow fume evolution. -

Reduction: Add activated Zinc dust (8.0 equiv) in small portions.

-

Activation: Remove the ice bath and reflux the mixture for 2.0 hours. The color should shift from yellow to deep black/violet, indicating the formation of active Ti(0) species.

Phase 2: Cyclization (The "One-Pot" Step) 6. Substrate Addition: Dissolve Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (1.0 equiv) and Pyridine (0.5 equiv) in anhydrous THF (5 mL/mmol). 7. Injection: Add the substrate solution dropwise to the refluxing LVT slurry over 30 minutes. Slow addition is crucial to favor intramolecular cyclization over intermolecular dimerization. 8. Reaction: Continue refluxing for 4–8 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The aldehyde spot should disappear rapidly.

Phase 3: Work-up & Purification

9. Quenching: Cool to room temperature. Quench carefully with 10% aqueous

- Eluent: Gradient Hexane

- Expected Product: Yellow/Orange solid (Nitro group chromophore).

Structural Divergence: Benzofuran vs. Oxepine

This section addresses the core requirement of the prompt regarding "Benzofuran" synthesis.

The McMurry coupling of Ester + Aldehyde typically yields an Enol Ether .

-

Substrate: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate.[1]

-

Product: The double bond forms between the aldehyde carbon and the ester carbonyl carbon.

-

Result: A 7-membered ring (Dibenzo[b,f]oxepine ).[2]

To obtain a Benzofuran from this specific substrate: An additional step is required (Ring Contraction).

-

Hydrolysis: Convert the enol ether (oxepine) to the ketone/lactol.

-

Acid Catalysis: Treat with

-TsOH in Benzene/Toluene. This can induce a rearrangement (extrusion of the one-carbon bridge) to form a 2-substituted benzofuran, although yields vary significantly based on the nitro-group position.

Recommendation: If the primary goal is Benzofuran synthesis (and not Oxepine), verify if the starting material can be substituted for Methyl 2-(2-formylphenoxy)acetate . The protocol above remains identical, but the acetate precursor will directly yield the Benzofuran due to the 5-membered ring preference.

References

-

Intramolecular McMurry Coupling of Diaryl Ethers

-

Kowalewska, M., & Kwiecień, H. (2008). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Tetrahedron.[3]

- Note: This reference clarifies the use of alkanoic acids for benzofurans vs benzo

-

-

Synthesis of Dibenzo[b,f]oxepines

-

General McMurry Reaction Review

- Ephritikhine, M. (1998). A new look at the McMurry reaction.

-

CAS Data Verification

- Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS 1338782-20-9)

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. aiinmr.com [aiinmr.com]

- 7. ochem.weebly.com [ochem.weebly.com]

- 8. Benzofuran - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Benzofuran synthesis [organic-chemistry.org]

Palladium-Catalyzed Intramolecular C-H Arylation: A Modern Strategy for the Synthesis of Dibenz[b,f]oxepine Scaffolds from Diaryl Ether Aldehydes

An Application Note and Protocol for Researchers

Abstract

The dibenz[b,f]oxepine core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This application note details a modern and efficient protocol for the synthesis of functionalized dibenz[b,f]oxepine derivatives through a palladium-catalyzed intramolecular C-H arylation reaction. Specifically, we focus on the cyclization of "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate" derivatives. This method circumvents the need for pre-functionalized starting materials, such as aryl halides or organometallics, by directly coupling an aldehyde's α-position (via its enolate) with an aromatic C-H bond in the same molecule. The protocol provides a robust framework for accessing complex molecular architectures relevant to drug discovery and materials science.[3][4]

Introduction: The Significance of Dibenz[b,f]oxepines

The seven-membered dibenz[b,f]oxepine heterocyclic system is a cornerstone in medicinal chemistry. Compounds bearing this scaffold exhibit a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, anti-inflammatory, and potent antitumor properties.[2][5] For instance, natural products like bauhinoxepin J have demonstrated significant antimycobacterial and antimalarial activities.[1] Traditional synthetic routes to this scaffold often involve multi-step sequences such as McMurry reactions, Wittig olefination followed by cyclization, or Ullmann-type couplings.[1][6][7]

Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex bonds with high efficiency and atom economy.[8] Palladium-catalyzed reactions, in particular, have revolutionized C-C bond formation. The intramolecular Heck reaction is a classic example used to form cyclic structures.[9] More recently, direct C-H activation and functionalization have emerged as powerful strategies, eliminating the need for pre-activated substrates.[10][11] This guide focuses on an advanced intramolecular α-arylation of an aldehyde, a reaction that leverages the aldehyde as a traceless directing group to facilitate the formation of the dibenz[b,f]oxepine ring system. This approach offers a convergent and elegant route to these valuable compounds.

Proposed Reaction Mechanism

The catalytic cycle for the intramolecular α-arylation of an aldehyde is a sophisticated process that relies on the precise coordination of the substrate with the palladium catalyst. While several pathways can be envisioned, a plausible mechanism based on established palladium catalysis is illustrated below.[12] The reaction is initiated by the formation of an enolate from the aldehyde substrate, which then participates in a C-H activation/reductive elimination sequence.

The proposed catalytic cycle proceeds through the following key steps:

-

Base-Mediated Enolate Formation: A suitable base deprotonates the aldehyde at the formyl group to generate the corresponding enolate.

-

C-H Activation/Palladacycle Formation: The Pd(II) catalyst, coordinated to the diaryl ether substrate, facilitates the activation of a specific C-H bond on the nitrobenzoate ring. This is often the rate-determining step and results in the formation of a six-membered palladacycle intermediate.[13] The choice of ligand is critical to stabilize the palladium center and promote this step.

-

Reductive Elimination: The key C-C bond is formed via reductive elimination from the palladacycle intermediate. This step releases the dibenz[b,f]oxepine product and a Pd(0) species.

-

Catalyst Regeneration: An oxidant present in the reaction mixture re-oxidizes the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue. In many modern C-H functionalization reactions, an external oxidant like Ag₂CO₃ or even O₂ (air) is used.[13][14]

Figure 1: Proposed catalytic cycle for the intramolecular C-H arylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the cyclization of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate. Researchers should perform initial small-scale test reactions to optimize conditions for specific derivatives.

Materials and Reagents

-

Substrate: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (or derivative)

-

Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base: Cesium Carbonate (Cs₂CO₃)

-

Oxidant: Silver Carbonate (Ag₂CO₃)

-

Solvent: Anhydrous 1,4-Dioxane (or Toluene)

-

Reaction Vessel: Schlenk tube or microwave vial

-

Work-up: Dichloromethane (DCM), Saturated aq. Ammonium Chloride (NH₄Cl), Brine, Sodium Sulfate (Na₂SO₄)

-

Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate

Causality Note: The choice of a bulky, wide-bite-angle ligand like Xantphos is crucial. It promotes the desired reductive elimination step over competing side reactions like β-hydride elimination.[11] Cesium carbonate is a strong, non-nucleophilic base effective for generating the necessary enolate concentration without causing side reactions.[12]

Equipment

-

Standard Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glassware for column chromatography

-

NMR spectrometer and Mass Spectrometer for product characterization

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the experimental process from setup to final product analysis.

Figure 2: General experimental workflow from setup to analysis.

-

Vessel Preparation: Add Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (1.0 equiv., e.g., 0.2 mmol, 63 mg) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

-

Addition of Solids: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.05 equiv., 2.2 mg), Xantphos (0.075 equiv., 8.7 mg), Cs₂CO₃ (2.0 equiv., 130 mg), and Ag₂CO₃ (1.5 equiv., 83 mg).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.0 mL) via syringe.

-

Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

-

Work-up: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aq. NH₄Cl (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data and Expected Results

The success of the cyclization can be confirmed by spectroscopic analysis. In the ¹H NMR spectrum, the disappearance of the aldehyde proton signal (typically ~10 ppm) is a key indicator. The formation of the new C-C bond creates a rigid tricyclic system, leading to characteristic shifts in the aromatic proton signals.

Table 1: Hypothetical Substrate Scope and Reaction Parameters

| Entry | R¹ Group | R² Group | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-NO₂ | H | 5 | 110 | 24 | 75 |

| 2 | 5-CN | H | 5 | 110 | 24 | 68 |

| 3 | 5-CF₃ | H | 5 | 120 | 36 | 55 |

| 4 | 5-NO₂ | 4'-MeO | 5 | 100 | 18 | 82 |

| 5 | 4-NO₂ | H | 5 | 110 | 24 | 71 |

Yields are hypothetical and for illustrative purposes. Optimization is required for each substrate.

Troubleshooting Guide

Even robust protocols can encounter issues. This section provides guidance on common problems and potential solutions.

| Problem Observed | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst (Pd(II) reduced to Pd(0) prematurely).2. Insufficiently anhydrous/anaerobic conditions.3. Base is not strong enough or has degraded. | 1. Ensure the oxidant is fresh and added correctly. Try a different oxidant (e.g., Cu(OAc)₂).2. Use freshly distilled/dried solvents. Ensure all glassware is oven-dried. Use rigorous Schlenk or glovebox techniques.3. Use a fresh bottle of high-purity base. |

| Formation of Side Products | 1. Competing reaction pathways (e.g., intermolecular coupling).2. Decomposition of starting material or product at high temperature. | 1. Run the reaction at a higher dilution. Screen different ligands that may favor the intramolecular pathway.2. Lower the reaction temperature and increase the reaction time. |

| Difficulty in Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. |

| Reductive Dehalogenation (if applicable) | Presence of a hydrogen source and active Pd(0). | This is more common in Heck-type reactions with aryl halides. Ensure the reaction is truly anaerobic and free from protic impurities. |

References

-

Tapia, R. A., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules. Available at: [Link]

-

Stellenboom, C. L., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Borys, F., et al. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences. Available at: [Link]

-

Tobiasz, P., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. Available at: [Link]

-

ResearchGate. (n.d.). Dibenzo[b,f]oxepines: Syntheses and applications. A review. Available at: [Link]

-

Wikipedia. (n.d.). Intramolecular Heck reaction. Available at: [Link]

-

Szałek, E., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences. Available at: [Link]

-

da Silva, F. S., et al. (2025). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistrySelect. Available at: [Link]

-

Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. ChemInform. Available at: [Link]

-

Wang, Y., et al. (2025). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications. Available at: [Link]

-

Doye, S., et al. (2009). Asymmetric Palladium-Catalyzed Intramolecular α-Arylation of Aldehydes. Journal of the American Chemical Society. Available at: [Link]

-

Wang, Y., et al. (2025). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. PMC. Available at: [Link]

-

Stoltz, B. M., et al. (2005). Pd-Catalyzed Aerobic Oxidative Cyclization of Alkenes. Communications. Available at: [Link]

-

McGlacken, G. P., et al. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. divyarasayan.org [divyarasayan.org]

- 9. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 10. d-nb.info [d-nb.info]

- 11. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Palladium-Catalyzed Intramolecular α-Arylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]

Synthesis of substituted benzofurans for biological activity screening

Application Notes & Protocols

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity; it is a "privileged structure" frequently found in a vast array of natural products and synthetic pharmaceuticals, demonstrating a remarkable versatility in engaging with biological targets.[3][4] Clinically approved drugs such as the antiarrhythmic amiodarone and the antidepressant vilazodone feature this core, highlighting its significance.[3][5]

The biological promiscuity of the benzofuran nucleus—spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities—is profoundly influenced by the nature and position of its substituents.[4][6][7] This relationship between chemical structure and biological function is the central tenet of Structure-Activity Relationship (SAR) studies. To effectively conduct SAR and discover novel therapeutic leads, researchers require robust, flexible, and efficient synthetic methodologies to generate diverse libraries of substituted benzofurans.

This guide provides an in-depth exploration of key synthetic strategies, moving beyond a simple recitation of steps to explain the underlying chemical logic. We will detail field-proven protocols for major synthetic pathways and discuss their application in building compound libraries for biological screening.

Strategic Overview: Constructing the Benzofuran Core

The synthesis of the benzofuran ring system is typically achieved by forming one of two key bonds: the O1–C2 bond or the C2–C3 bond, often via an intramolecular cyclization event. Modern synthetic chemistry has largely moved towards transition-metal-catalyzed reactions, which offer high efficiency, broad substrate scope, and excellent control over substitution patterns.

Caption: General workflow from starting materials to biological screening.

Part 1: Palladium & Copper-Catalyzed Cross-Coupling Strategies

Palladium and copper catalysis are the workhorses of modern benzofuran synthesis, enabling the construction of intricate molecules under mild conditions. The Sonogashira coupling, in particular, offers a powerful and convergent approach.

Principle: The Sonogashira Coupling and Intramolecular Cyclization Cascade

The Sonogashira reaction couples a terminal alkyne with an aryl halide. When an ortho-halophenol is used, the reaction creates a 2-(1-alkynyl)phenol intermediate. This intermediate is perfectly poised for a subsequent intramolecular cyclization (5-endo-dig) to form the furan ring.[8][9] This cyclization can be promoted by the same catalyst system or by heat, base, or a different catalyst, often allowing for a one-pot procedure.[8]

The causality here is clear: the palladium catalyst activates the aryl iodide for oxidative addition, while the copper co-catalyst forms a copper(I) acetylide, which facilitates transmetalation to the palladium center.[1][10] Reductive elimination forges the C-C bond, and the subsequent nucleophilic attack of the phenolic oxygen onto the alkyne closes the ring.

Caption: Catalytic cycle for Sonogashira coupling and cyclization.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Benzofurans

This protocol is adapted from methodologies that leverage Sonogashira conditions for a highly efficient one-pot synthesis, which is ideal for library generation.[8]

Principle: This method combines an initial Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by a second palladium-catalyzed coupling event with an aryl iodide that drives the cyclization and introduces a second point of diversity at the 3-position. Microwave irradiation accelerates the reaction, reduces side products, and improves yields.

Materials and Reagents:

-

o-Iodophenol (1.0 mmol, 1.0 equiv)

-

Terminal Alkyne (1.1 mmol, 1.1 equiv)

-

Aryl Iodide (1.2 mmol, 1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

-

Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Microwave vial (10 mL) with a stir bar

Procedure:

-

To a 10 mL microwave vial, add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

-

Seal the vial with a septum and purge with dry nitrogen or argon for 5 minutes. This step is critical as Pd(0) species are oxygen-sensitive.

-

Using syringes, add the anhydrous DMF, triethylamine, terminal alkyne, and finally the aryl iodide.

-

Place the sealed vial into the microwave reactor.

-

Irradiate at 120 °C for 20-40 minutes. Monitor reaction progress by TLC or LC-MS if possible.

-

After cooling, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

Purification and Characterization:

-

Purification: The crude residue is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Self-Validation/Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the alkyne proton and phenolic proton signals in NMR is a key indicator of successful reaction.

Troubleshooting:

-

Low Yield: Ensure reagents and solvent are anhydrous. Degas the solvent and reaction mixture thoroughly to prevent catalyst deactivation.

-

Side Products (e.g., alkyne homocoupling): Minimize reaction time and ensure an inert atmosphere. The use of an excess of the terminal alkyne can sometimes be beneficial.

Part 2: Intramolecular Wittig Reaction Strategies

The Wittig reaction is a cornerstone of organic synthesis for forming carbon-carbon double bonds. Its intramolecular variant provides a powerful, often metal-free, route to the benzofuran C2-C3 bond.[11][12]

Principle: Ylide Formation and Intramolecular Cyclization

This strategy begins with the O-alkylation of a salicylaldehyde or an o-hydroxyaryl ketone with an α-halo ester or ketone to form an ether intermediate. This intermediate is then converted into a phosphonium salt. Treatment with a base generates a phosphorus ylide, which immediately undergoes an intramolecular Wittig reaction with the adjacent aldehyde or ketone.[13][14] The subsequent cyclization forms the dihydrobenzofuran ring, which can then aromatize, often with the elimination of triphenylphosphine oxide, to yield the substituted benzofuran.[15]

The causality lies in the nucleophilicity of the ylide carbon and the electrophilicity of the carbonyl carbon, leading to the formation of a highly stable five-membered ring.

Caption: Key steps in the intramolecular Wittig synthesis of benzofurans.

Protocol 2: Synthesis of 2-Substituted Benzofurans via Intramolecular Wittig Reaction

This protocol provides a general method for synthesizing 2-aryl or 2-alkyl benzofurans starting from readily available salicylaldehydes.

Materials and Reagents:

-

Substituted Salicylaldehyde (1.0 mmol, 1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv)

-

Methanol (5 mL)

-

Triphenylphosphine hydrobromide (PPh₃·HBr) (1.1 mmol, 1.1 equiv)

-

Acetonitrile (10 mL)

-

Aroyl chloride or Acyl chloride (1.2 mmol, 1.2 equiv)

-

Triethylamine (TEA) (2.5 mmol, 2.5 equiv)

-

Toluene (10 mL)

Procedure:

Step A: Synthesis of the o-Hydroxybenzylphosphonium Salt

-

Dissolve the salicylaldehyde in methanol (5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add NaBH₄ portion-wise, maintaining the temperature below 10 °C. The causality here is the reduction of the aldehyde to the corresponding benzyl alcohol, which is the precursor for the phosphonium salt.

-

After addition is complete, stir for 1 hour at room temperature. Monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).

-

Extract the product with ethyl acetate (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate under vacuum to yield the crude o-hydroxybenzyl alcohol.

-

Dissolve the crude alcohol and PPh₃·HBr in acetonitrile (10 mL) and reflux for 2-4 hours.

-

Cool the reaction to room temperature. The phosphonium salt often precipitates and can be collected by filtration, washed with cold acetonitrile or diethyl ether, and dried.

Step B: Intramolecular Wittig Cyclization

-

Suspend the dried phosphonium salt (1.0 mmol) in anhydrous toluene (10 mL) in a flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Add triethylamine (2.5 equiv) followed by the desired aroyl or acyl chloride (1.2 equiv). The base serves two purposes: to deprotonate the phosphonium salt to form the ylide and to neutralize the HCl generated from the acylation of the phenolic oxygen.

-

Reflux the mixture for 2-6 hours. The reaction mixture typically turns a deep color (orange or red) upon ylide formation.

-

Monitor the reaction by TLC for the formation of the benzofuran product.

-

After cooling, filter the mixture to remove triphenylphosphine oxide and triethylamine hydrochloride salts.

-

Wash the filtrate with water (15 mL) and brine (15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Purification and Characterization:

-

Purification: Purify the crude product via silica gel column chromatography (hexane/ethyl acetate).

-

Characterization: Confirm structure and purity with ¹H NMR, ¹³C NMR, and HRMS. A successful reaction will show characteristic aromatic signals for the benzofuran core and the absence of the phosphonium salt starting material.

Part 3: Application in Biological Activity Screening

The primary goal of synthesizing a library of benzofuran derivatives is to explore their therapeutic potential. The substituents introduced during synthesis directly modulate the compound's physicochemical properties (e.g., lipophilicity, electronic character, steric bulk), which in turn dictates its biological activity.

A systematic screening approach allows for the identification of lead compounds and the development of a preliminary SAR. For example, a library of 2-arylbenzofurans can be screened against a panel of cancer cell lines to identify compounds with potent cytotoxic activity.[16]

Table 1: Correlation of Benzofuran Substitution Patterns with Reported Biological Activities

| Substitution Position(s) | Type of Substituent(s) | Reported Biological Activity | Representative References |

| C-2 | Substituted Aryl, Heteroaryl | Anticancer, Antimicrobial, Anti-inflammatory | [4][6] |

| C-3 | Acyl, Amide | Cannabinoid Receptor Antagonism, Antitumor | [13][16] |

| C-5, C-6 | Hydroxyl, Methoxy, Halogen | Antibacterial, Antioxidant | [3][4] |

| Combined C-2, C-5 | Aryl at C-2, Halogen at C-5 | Potent Antibacterial | [4] |

| Fused Rings | Fused with pyrimidine, piperazine | Enhanced Anticancer, Anti-inflammatory | [3] |

This table serves as a predictive tool for medicinal chemists. For instance, if the goal is to develop new antibacterial agents, the synthesis should focus on introducing aryl groups at the C-2 position and halogens or hydroxyl groups on the benzene ring.[4]

Conclusion

The benzofuran scaffold remains a highly valuable starting point for drug discovery. Modern synthetic methods, particularly those catalyzed by transition metals like palladium and classic transformations like the Wittig reaction, provide the necessary tools to build diverse and complex molecular libraries efficiently. The protocols outlined in this guide are designed to be robust and adaptable, providing researchers with a solid foundation for synthesizing novel substituted benzofurans. By systematically screening these compounds, new structure-activity relationships can be uncovered, paving the way for the development of next-generation therapeutic agents.

References

-

Title: Benzofuran synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

-

Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]

-

Title: Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives Source: IJSDR URL: [Link]

-

Title: 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article Source: EJPMR URL: [Link]

-

Title: Total synthesis of natural products containing benzofuran rings Source: RSC Advances URL: [Link]

-

Title: Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions Source: MDPI URL: [Link]

-

Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: Semantic Scholar URL: [Link]

-

Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]

-

Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: PMC URL: [Link]

-

Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: PMC URL: [Link]

-

Title: A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN Source: LBP URL: [Link]

-

Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones Source: PMC URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: PMC URL: [Link]

-

Title: Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid Source: ACS Publications URL: [Link]

-

Title: Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Highly substituted benzo[b]furan synthesis through substituent migration Source: RSC Publishing URL: [Link]

-

Title: A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives Source: PMC URL: [Link]

-

Title: Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions Source: Sciforum URL: [Link]

-

Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: PMC URL: [Link]

-

Title: Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine Source: PubMed URL: [Link]

-

Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: MDPI URL: [Link]

-

Title: Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Source: Semantic Scholar URL: [Link]

-

Title: [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac Source: IOSR-JAC URL: [Link]

-

Title: Annelated Furans. XVII* The Wittig Reaction of Benzofuranones Source: ConnectSci URL: [Link]

-

Title: Synthesis via Wittig reaction of 2-phenylbenzofuran derivatives 1–16(A)... Source: ResearchGate URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spuvvn.edu [spuvvn.edu]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. connectsci.au [connectsci.au]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

- 15. A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Side products in the Williamson ether synthesis of "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate"

Technical Support Center: Synthesis of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Topic: Troubleshooting Side Products in

Executive Summary & Reaction Logic

User Note: While often colloquially referred to as a "Williamson Ether Synthesis" because it joins a phenol and an electrophile, this reaction strictly follows a Nucleophilic Aromatic Substitution (

The Core Reaction:

-

Electrophile: Methyl 2-fluoro-5-nitrobenzoate (Activated by

). -

Nucleophile: Salicylaldehyde (2-hydroxybenzaldehyde) anion.

-

Base: Potassium Carbonate (

).[1][2] -

Solvent: DMF or Acetonitrile (Polar Aprotic).

Diagnostic Dashboard: Impurity Profiling

Use this table to identify side products based on TLC (Thin Layer Chromatography) or LC-MS data.

| Observed Impurity | Chemical Identity | Relative Polarity (TLC) | Root Cause | Prevention |

| Impurity A (Major) | 2-(2-formylphenoxy)-5-nitrobenzoic acid | Low (Stays near baseline) | Hydrolysis: Water present in solvent/base hydrolyzed the methyl ester. | Use anhydrous DMF; dry |

| Impurity B | Methyl 2-(2-carboxyphenoxy)-5-nitrobenzoate | Medium-Low | Oxidation: The aldehyde group oxidized to carboxylic acid.[3] | Degas solvents; perform reaction under |

| Impurity C | Salicylic Acid / Phenol derivatives | High | Cannizzaro/Decomposition: Base concentration too high or reaction time too long. | Reduce temperature; monitor completion closely; avoid strong bases (NaOH). |

| Impurity D | Ethyl/Isopropyl analogs | Variable | Transesterification: Alcohol solvents (EtOH, IPA) used instead of Aprotic solvents. | strictly use DMF, DMSO, or Acetonitrile. Never use alcohols as reaction solvents. |

Deep Dive: Troubleshooting & Mechanism

Issue 1: The "Missing Ester" (Hydrolysis)

Symptom: The product mass is [M-14] (loss of methyl + gain of proton) and the compound is highly acidic.

Technical Insight:

The methyl ester at the ortho position is chemically fragile. While the nitro group activates the fluorine for substitution, it also makes the carbonyl carbon of the ester more electrophilic. If water is present, the hydroxide ion (

-

Mechanism:

attacks the ester carbonyl -

Solution: Ensure anhydrous conditions . Commercial "dry" DMF often contains enough water to hydrolyze 5-10% of your yield. Add 4Å molecular sieves to the reaction vessel.

Issue 2: The "Tarry" Mixture (Aldehyde Instability)

Symptom: Darkening of reaction mixture, multiple spots on TLC, low yield. Technical Insight: Salicylaldehyde is susceptible to the Cannizzaro reaction in the presence of strong bases, where it disproportionates into salicyl alcohol and salicylic acid. Furthermore, in the presence of air, the aldehyde easily oxidizes to the acid.

-

Self-Validation: If your crude NMR shows a missing aldehyde proton (~10 ppm) and new broad peaks around 11-13 ppm, oxidation has occurred.

-

Solution: Use Cesium Carbonate (

) or Potassium Carbonate (

Issue 3: Transesterification

Symptom: LC-MS shows peaks at [M+14] (Ethyl) or [M+28] (Isopropyl). Technical Insight: Researchers often try to recrystallize the starting material or the product in alcohols. If the reaction mixture contains residual alcohol (e.g., from washing glassware or impure reagents), the alkoxide generated can attack the methyl ester, swapping the methoxy group for an ethoxy/isopropoxy group.

Visualizing the Chemistry

The following diagram maps the Main Reaction Pathway against the Critical Failure Modes (Side Reactions).

Figure 1: Reaction network showing the desired

Optimized Standard Operating Procedure (SOP)

To minimize the side products listed above, follow this strict protocol.

Reagents:

-

Methyl 2-fluoro-5-nitrobenzoate (1.0 eq)

-

Salicylaldehyde (1.05 eq)

- (Anhydrous, granular) (1.5 - 2.0 eq)

-

Solvent: DMF (Anhydrous, 99.8%)

Step-by-Step:

-

Drying: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

). -

Solvation: Dissolve Methyl 2-fluoro-5-nitrobenzoate and Salicylaldehyde in anhydrous DMF (0.2 M concentration).

-

Activation: Add

.[1][2] Note: Do not use NaH unless absolutely necessary; carbonate is sufficient for phenols and prevents Cannizzaro side reactions. -

Reaction: Heat to 60°C - 80°C .

-

Why? Higher temps (>100°C) promote ester hydrolysis and aldehyde polymerization. Lower temps (<40°C) may be too slow for the

activation energy.

-

-

Monitoring: Check TLC every hour. Look for the disappearance of the fluoride starting material.[4]

-

Workup (Critical):

Troubleshooting Logic Tree

Follow this decision tree if your yield is low or purity is compromised.

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

-

Reaction Mechanism (

):- Nucleophilic Aromatic Substitution of Nitro-Activ

- Source: Master Organic Chemistry.

-

Specific Synthesis & Precursors

-

Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids.[5] (Describes the synthesis of the exact methyl ester intermediate).

- Source: ResearchGate / Tetrahedron (Kowalewska & Kwiecien).

-

-

Target Molecule Data

-

Side Reaction (Cannizzaro)

- Cannizzaro Reaction Mechanism and Side Products.

- Source: Chemistry LibreTexts.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. methyl 2-(2-formylphenoxy)-5-nitrobenzoate | 1338782-20-9 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

Technical Support Center: Recrystallization of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Welcome to the technical support guide for the purification of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the success of your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical and physical properties of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate?

Understanding the fundamental properties of your compound is the first step toward successful purification. These characteristics directly influence solvent selection and handling procedures.

Table 1: Physicochemical Properties of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

| Property | Value | Source |

| CAS Number | 1338782-20-9 | [1] |

| Molecular Formula | C₁₅H₁₁NO₆ | [1] |

| Molecular Weight | 301.26 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point (mp) | 117-119 °C | |

| Purity (Typical) | ≥97% | [1] |

| Calculated LogP | 2.9862 | [1] |

| Topology Polar Surface Area (TPSA) | 95.74 Ų | [1] |

These properties, particularly the polarity indicated by the TPSA and LogP, suggest that moderately polar organic solvents will be most effective for recrystallization. The solid form and defined melting point confirm that recrystallization is a suitable purification method.

Q2: Why is recrystallization the preferred purification method for this compound?

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[3] For a compound like Methyl 2-(2-formylphenoxy)-5-nitrobenzoate, which is synthesized and often precipitates from a reaction mixture with impurities, recrystallization is ideal. It efficiently removes by-products, unreacted starting materials, and colored impurities that may be present, leading to a product with high purity and a sharp melting point.[4][5]

Q3: What defines an ideal solvent for the recrystallization of this specific molecule?

The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should meet the following criteria:

-

High Solvating Power at High Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.[3]

-

Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below, allowing for maximum crystal recovery upon cooling.[3][6]

-

Does Not React with the Compound: The solvent must be chemically inert to the ester, formyl, and nitro functional groups present in the molecule.[2]

-